Cas no 70969-65-2 (3-[(6-methylheptanoyl)oxy]-2-{[(6-methylheptyl)oxy]methyl}-2-[(2-methyl-3-[(6-methylheptanoyl)oxy]-2-{[(6-methylheptanoyl)oxy]methyl}propoxy)methyl]propyl 6-methylheptanoate (non-preferred name))

3-[(6-methylheptanoyl)oxy]-2-{[(6-methylheptyl)oxy]methyl}-2-[(2-methyl-3-[(6-methylheptanoyl)oxy]-2-{[(6-methylheptanoyl)oxy]methyl}propoxy)methyl]propyl 6-methylheptanoate (non-preferred name) structure
70969-65-2 structure
Product name:3-[(6-methylheptanoyl)oxy]-2-{[(6-methylheptyl)oxy]methyl}-2-[(2-methyl-3-[(6-methylheptanoyl)oxy]-2-{[(6-methylheptanoyl)oxy]methyl}propoxy)methyl]propyl 6-methylheptanoate (non-preferred name)
CAS No:70969-65-2
MF:C50H94O10
MW:855.275377750397
CID:1747525
PubChem ID:3085442

3-[(6-methylheptanoyl)oxy]-2-{[(6-methylheptyl)oxy]methyl}-2-[(2-methyl-3-[(6-methylheptanoyl)oxy]-2-{[(6-methylheptanoyl)oxy]methyl}propoxy)methyl]propyl 6-methylheptanoate (non-preferred name) Chemical and Physical Properties

Names and Identifiers

    • 3-[(6-methylheptanoyl)oxy]-2-{[(6-methylheptyl)oxy]methyl}-2-[(2-methyl-3-[(6-methylheptanoyl)oxy]-2-{[(6-methylheptanoyl)oxy]methyl}propoxy)methyl]propyl 6-methylheptanoate (non-preferred name)
    • [2-[[2,2-bis(6-methylheptanoyloxymethyl)-3-(6-methylheptoxy)propoxy]methyl]-2-methyl-3-(6-methylheptanoyloxy)propyl] 6-methylheptanoate
    • Dipentaerythritol hexaisooctanoate
    • Isooctanoic acid, 2-((3-((1-oxoisooctyl)oxy)-2,2-bis(((1-oxoisooctyl)oxy)methyl)propoxy)methyl)-2-(((1-oxoisooctyl)oxy)methyl)-1,3-propanediyl ester
    • JUBIFMWZLINJMF-UHFFFAOYSA-N
    • Dipentaerythritol, hexaisooctanoate
    • 2-{[(6-Methylheptyl)oxy]methyl}-2-[(2-methyl-3-[(6-methylheptanoyl)oxy]-2-{[(6-methylheptanoyl)oxy]methyl}propoxy)methyl]propane-1,3-diyl bis(6-methylheptanoate)
    • 70969-65-2
    • Isooctanoic acid, 1,1'-(2-((3-((1-oxoisooctyl)oxy)-2,2-bis(((1-oxoisooctyl)oxy)methyl)propoxy)methyl)-2-(((1-oxoisooctyl)oxy)methyl)-1,3-propanediyl) ester
    • Isooctanoic acid, 1,1'-[2-[[3-[(1-oxoisooctyl)oxy]-2,2-bis[[(1-oxoisooctyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxoisooctyl)oxy]methyl]-1,3-propanediyl] ester
    • DTXSID10991273
    • Inchi: InChI=1S/C50H94O10/c1-40(2)23-13-12-22-32-55-36-50(38-59-47(53)30-20-16-26-43(7)8,39-60-48(54)31-21-17-27-44(9)10)37-56-33-49(11,34-57-45(51)28-18-14-24-41(3)4)35-58-46(52)29-19-15-25-42(5)6/h40-44H,12-39H2,1-11H3
    • InChI Key: JUBIFMWZLINJMF-UHFFFAOYSA-N
    • SMILES: CC(C)CCCCCOCC(COCC(C)(COC(=O)CCCCC(C)C)COC(=O)CCCCC(C)C)(COC(=O)CCCCC(C)C)COC(=O)CCCCC(C)C

Computed Properties

  • Exact Mass: 1118.82704
  • Monoisotopic Mass: 854.68469919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 60
  • Rotatable Bond Count: 44
  • Complexity: 1030
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 124Ų
  • XLogP3: 14.2

Experimental Properties

  • PSA: 354.41

3-[(6-methylheptanoyl)oxy]-2-{[(6-methylheptyl)oxy]methyl}-2-[(2-methyl-3-[(6-methylheptanoyl)oxy]-2-{[(6-methylheptanoyl)oxy]methyl}propoxy)methyl]propyl 6-methylheptanoate (non-preferred name) Related Literature

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